2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the aminoethanol moiety.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure and functional groups.
2-(4-fluorophenyl)ethan-1-amine: Similar in having an amino group but differs in the substituents on the phenyl ring.
Uniqueness
2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3 |
InChI Key |
XBBTVXKCYIGBGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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